molecular formula C20H25N5O2 B2753771 9-(4-butylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 896299-01-7

9-(4-butylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2753771
CAS No.: 896299-01-7
M. Wt: 367.453
InChI Key: SLBOUBYDQSBJMN-UHFFFAOYSA-N
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Description

9-(4-butylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a butylphenyl group and multiple methyl groups attached to a pyrimido-purine core.

Preparation Methods

The synthesis of 9-(4-butylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione can be achieved through various synthetic routes. One common method involves the use of a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition reaction. This reaction typically involves the following steps:

Chemical Reactions Analysis

9-(4-butylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the methyl groups.

    Cycloaddition: The compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, due to its conjugated system.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium or copper, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

9-(4-butylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new purine derivatives.

    Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor agonist/antagonist.

    Medicine: The compound is investigated for its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 9-(4-butylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as phosphodiesterases (PDEs), which play a role in signal transduction pathways. By inhibiting these enzymes, the compound can modulate cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 9-(4-butylphenyl)-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione include other purine derivatives with varying substituents. Some examples are:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

9-(4-butylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-4-5-6-14-7-9-15(10-8-14)24-11-13(2)12-25-16-17(21-19(24)25)23(3)20(27)22-18(16)26/h7-10,13H,4-6,11-12H2,1-3H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBOUBYDQSBJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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